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molecular formula C₁₀H₉N₃O B118871 p-Methyl-cinnamoyl Azide CAS No. 24186-38-7

p-Methyl-cinnamoyl Azide

Cat. No. B118871
M. Wt: 187.2 g/mol
InChI Key: IFVSVRKWJLKNIT-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07829584B2

Procedure details

Triethylamine (8.5 mL, 60 mmol) was added slowly into the mixture of 3-p-tolyl-acrylic acid (8.3 g, 50 mmol) in 40 mL of acetonitrile followed by drop-wise addition of ethyl chloroformate (5.3 mL, 55 mmol) at 0° C. The solution was stirred for 2 h at this temperature. Sodium azide (6.5 g, 100 mmol) in 50 mL of water was added slowly to the above solution at 0° C. and the mixture was kept stirring for 1 h. Cold water was added and the precipitate was filtered and washed with cold water. The solid product (7.66 g, 82% yield) was obtained after being dried under vacuum. 1H-NMR (300 MHz, CDCl3) δ 7.72 (d, 1H), 7.44 (d, 2H), 7.21 (d, 2H), 6.38 (d, 1H), 2.39 (s, 3H).
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Quantity
6.5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
82%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[C:8]1([CH3:19])[CH:13]=[CH:12][C:11]([CH:14]=[CH:15][C:16](O)=[O:17])=[CH:10][CH:9]=1.ClC(OCC)=O.[N-:26]=[N+:27]=[N-:28].[Na+]>C(#N)C.O>[C:8]1([CH3:19])[CH:13]=[CH:12][C:11]([CH:14]=[CH:15][C:16]([N:26]=[N+:27]=[N-:28])=[O:17])=[CH:10][CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
8.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
8.3 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C=CC(=O)O)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
5.3 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
6.5 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 2 h at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was kept stirring for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with cold water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)C=CC(=O)N=[N+]=[N-])C
Measurements
Type Value Analysis
AMOUNT: MASS 7.66 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07829584B2

Procedure details

Triethylamine (8.5 mL, 60 mmol) was added slowly into the mixture of 3-p-tolyl-acrylic acid (8.3 g, 50 mmol) in 40 mL of acetonitrile followed by drop-wise addition of ethyl chloroformate (5.3 mL, 55 mmol) at 0° C. The solution was stirred for 2 h at this temperature. Sodium azide (6.5 g, 100 mmol) in 50 mL of water was added slowly to the above solution at 0° C. and the mixture was kept stirring for 1 h. Cold water was added and the precipitate was filtered and washed with cold water. The solid product (7.66 g, 82% yield) was obtained after being dried under vacuum. 1H-NMR (300 MHz, CDCl3) δ 7.72 (d, 1H), 7.44 (d, 2H), 7.21 (d, 2H), 6.38 (d, 1H), 2.39 (s, 3H).
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Quantity
6.5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
82%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[C:8]1([CH3:19])[CH:13]=[CH:12][C:11]([CH:14]=[CH:15][C:16](O)=[O:17])=[CH:10][CH:9]=1.ClC(OCC)=O.[N-:26]=[N+:27]=[N-:28].[Na+]>C(#N)C.O>[C:8]1([CH3:19])[CH:13]=[CH:12][C:11]([CH:14]=[CH:15][C:16]([N:26]=[N+:27]=[N-:28])=[O:17])=[CH:10][CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
8.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
8.3 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C=CC(=O)O)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
5.3 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
6.5 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 2 h at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was kept stirring for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with cold water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)C=CC(=O)N=[N+]=[N-])C
Measurements
Type Value Analysis
AMOUNT: MASS 7.66 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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